molecular formula C17H12FN3O2 B1326742 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid CAS No. 1119450-51-9

4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid

Cat. No.: B1326742
CAS No.: 1119450-51-9
M. Wt: 309.29 g/mol
InChI Key: XEMMIWLDOUMUMQ-UHFFFAOYSA-N
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Description

4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid is a chemical compound with the molecular formula C17H12FN3O2 and a molecular weight of 309.3 g/mol . This compound is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. The presence of the fluorophenyl group and the benzoic acid moiety makes this compound particularly interesting for various scientific research applications.

Preparation Methods

The synthesis of 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid involves several steps, typically starting with the preparation of the pyridazine core. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazine ring. The amino group is introduced through a nucleophilic substitution reaction, and the benzoic acid moiety is attached via an amide bond formation .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.

Scientific Research Applications

4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives.

Properties

IUPAC Name

4-[[6-(3-fluorophenyl)pyridazin-3-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2/c18-13-3-1-2-12(10-13)15-8-9-16(21-20-15)19-14-6-4-11(5-7-14)17(22)23/h1-10H,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMMIWLDOUMUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(C=C2)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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